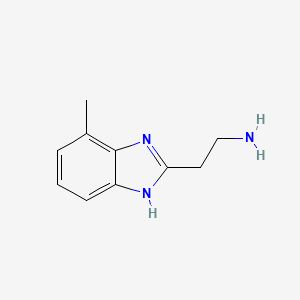

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-2-4-8-10(7)13-9(12-8)5-6-11/h2-4H,5-6,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJNQXFUKMHXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modifications Pertaining to 2 4 Methyl 1h Benzimidazol 2 Yl Ethanamine

Strategies for Benzimidazole (B57391) Core Formation

The construction of the benzimidazole nucleus is a cornerstone of heterocyclic chemistry. For 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine, this involves the formation of a bicyclic system from an appropriately substituted benzene (B151609) derivative, specifically 3,4-diaminotoluene (B134574). Two principal methodologies are highlighted here: condensation reactions and cyclodesulfurization approaches.

Condensation Reactions with o-Phenylenediamine (B120857) Derivatives

The most traditional and widely employed method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or amides) under acidic conditions. wikipedia.orgcolab.wssemanticscholar.org To produce the specific 4-methyl-benzimidazole core, 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) serves as the key precursor. researchgate.netijmpronline.com

The reaction mechanism typically begins with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid, followed by the elimination of water to form an amide intermediate. Subsequent intramolecular cyclization via attack of the second amino group and a final dehydration step yields the benzimidazole ring. wikipedia.org

To synthesize a 2-substituted benzimidazole like the target compound, the choice of the carboxylic acid component is crucial. For this compound, a protected form of β-alanine (3-aminopropanoic acid) or a related three-carbon synthon would be condensed with 3,4-diaminotoluene.

Modern advancements have introduced a variety of catalysts and conditions to improve the efficiency, yield, and environmental footprint of this condensation reaction. rsc.orgorganic-chemistry.org These include the use of microwave irradiation, which can significantly reduce reaction times, and a diverse array of catalysts. organic-chemistry.org

Below is a table summarizing various catalytic systems used for the condensation of o-phenylenediamines with carbonyl compounds to form 2-substituted benzimidazoles.

| Catalyst System | Carbonyl Source | Reaction Conditions | Yield Range |

| Ammonium Chloride (NH4Cl) | Carboxylic Acids | Ethanol, 80-90°C | 72-90% |

| Lanthanum Chloride (LaCl3) | Aldehydes | Acetonitrile, RT | 85-95% |

| MgI2 / O2 (photo-oxidative) | Aldehydes | Not specified | High |

| Co(II) Complex | Primary Alcohols | Mild conditions | Good to Excellent |

| Gold Nanoparticles (Au/TiO2) | Aldehydes | CHCl3:MeOH, RT | High |

This table presents general findings for the synthesis of 2-substituted benzimidazoles and is not specific to this compound.

Cyclodesulfurization Approaches

An alternative strategy for forming the benzimidazole ring, particularly for 2-amino-benzimidazole derivatives, is through cyclodesulfurization. researchgate.net This method involves the reaction of an o-phenylenediamine with an isothiocyanate to form a thiourea (B124793) intermediate. This intermediate then undergoes an intramolecular cyclization with the elimination of a sulfur species, often promoted by an oxidizing or desulfurizing agent, to yield the 2-aminobenzimidazole. researchgate.net

The general pathway is as follows:

Thiourea Formation: 3,4-diaminotoluene reacts with a suitable isothiocyanate.

Oxidative Cyclization: The resulting thiourea is treated with an agent that facilitates the removal of sulfur and promotes ring closure.

While this method directly yields a 2-amino substituted benzimidazole, it can be considered a viable route to the benzimidazole core. Subsequent chemical manipulation of the 2-amino group would be necessary to achieve the 2-ethanamine side chain of the target molecule. This approach offers a pathway to a diverse range of 2-N-substituted benzimidazoles by varying the isothiocyanate reactant. researchgate.net

Functionalization and Derivatization Techniques on the Benzimidazole Ring and Ethanamine Side Chain

Once the this compound scaffold is synthesized, its chemical properties allow for a wide array of modifications. The molecule presents several reactive sites: the secondary amine (N-H) of the imidazole (B134444) ring, the primary amine of the ethanamine side chain, and the aromatic C-H bonds.

Alkylation Reactions (e.g., N-Alkylation)

The imidazole portion of the benzimidazole ring contains a pyrrole-like nitrogen atom (N-1) that is readily deprotonated and alkylated. researchgate.net N-alkylation is a common strategy to modify the physicochemical properties of benzimidazole-containing compounds.

For an unsymmetrical substrate like 4-methyl-benzimidazole, alkylation can theoretically occur at two different nitrogen atoms (N-1 and N-3), leading to a mixture of regioisomers. The outcome of the reaction is influenced by several factors:

Steric Effects: The 4-methyl group can sterically hinder the adjacent nitrogen, potentially favoring alkylation at the more distant nitrogen atom. otago.ac.nz

Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the adjacent nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity of the reaction. researchgate.netbeilstein-journals.org Strong bases like sodium hydride often provide different selectivity compared to weaker bases like potassium carbonate. researchgate.netbeilstein-journals.org

Beyond N-alkylation, C-H alkylation at the C-2 position is possible for benzimidazoles that are unsubstituted at that site, often using transition-metal catalysis. nih.gov This method would be applicable to a precursor like 4-methyl-1H-benzimidazole to introduce the side chain.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a powerful tool for introducing or modifying functional groups on the benzimidazole ring. researchgate.net These reactions typically require an activated benzimidazole, such as one bearing a good leaving group (e.g., a halogen) at the C-2 position. longdom.org

A synthetic route to the target compound could involve:

Preparation of 2-chloro-4-methyl-1H-benzimidazole.

Nucleophilic substitution of the chlorine atom with a nucleophile like the anion of 2-aminoacetonitrile, followed by reduction of the nitrile to afford the ethanamine side chain.

For 2-halobenzimidazoles, substitution is greatly facilitated by N-alkylation of the imidazole ring, as this prevents the nucleophile from acting as a base and deprotonating the N-H group, which would retard the substitution reaction. longdom.orgrsc.org Nucleophilic aromatic substitution (SNAr) can also occur on the benzene portion of the ring if it is activated by strongly electron-withdrawing groups, such as a nitro group. nih.gov Microwave-assisted nucleophilic aromatic substitution has also been reported as a green chemistry approach for constructing complex imidazole-fused scaffolds. rsc.org

Modifications of the Ethanamine Moiety

The primary amine of the 2-ethanamine side chain is a versatile functional handle for a wide range of chemical transformations. This allows for the creation of a diverse library of derivatives from the parent compound. Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an imine (Schiff base), which is then reduced to a secondary or tertiary amine.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are fundamental in organic synthesis and are widely used to modulate the biological activity and properties of amine-containing molecules.

The following interactive table details potential derivatization reactions on the ethanamine side chain.

| Reaction Type | Reagent Class | General Structure of Reagent | Product Type |

| Acylation | Acyl Halide | R-CO-Cl | Amide |

| Sulfonylation | Sulfonyl Halide | R-SO2-Cl | Sulfonamide |

| Alkylation | Alkyl Halide | R-X (X=Cl, Br, I) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | R-CHO / R-CO-R' | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | R-N=C=O | Urea |

Multistep Synthetic Pathways for Complex Benzimidazole Derivatives

The synthesis of complex benzimidazole derivatives often involves multistep reaction sequences that build upon a pre-formed benzimidazole core or assemble the heterocyclic system from intricate precursors. A common strategy is the Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. ijrpc.com For the synthesis of compounds related to this compound, this would typically involve the reaction of 3-methyl-1,2-phenylenediamine with a suitably protected form of β-alanine (3-aminopropanoic acid).

Once the core benzimidazole structure is established, further complexity can be introduced through various chemical modifications. For instance, the primary amine of the ethanamine side chain can be functionalized to introduce a wide range of substituents, leading to diverse libraries of compounds. This can be achieved through reactions such as acylation, alkylation, or sulfonylation.

A general representation of a multistep synthesis to access complex derivatives of this compound is outlined below. The initial step is the crucial benzimidazole ring formation, followed by deprotection and subsequent functionalization of the side-chain amine.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-methyl-1,2-phenylenediamine, N-Boc-β-alanine | Polyphosphoric acid, Heat | N-Boc-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine |

| 2 | N-Boc-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine | Trifluoroacetic acid, Dichloromethane | This compound |

| 3 | This compound | Acyl chloride, Base | N-acylated derivative |

| 4 | This compound | Alkyl halide, Base | N-alkylated derivative |

This modular approach allows for the systematic exploration of structure-activity relationships by varying the nature of the acyl or alkyl groups introduced in the final step. The choice of protecting group for the amino acid in the initial condensation is critical to prevent side reactions and ensure high yields.

Optimized Methodologies for Research-Scale Production

For the efficient production of this compound and its analogs on a research scale, optimization of the synthetic route is paramount. This involves maximizing yield, simplifying purification procedures, and minimizing reaction times. One-pot syntheses and the use of efficient catalytic systems are key strategies in this endeavor.

A promising optimized method for the synthesis of 2-aminoalkylbenzimidazoles involves the use of a mixture of phosphoric acid and polyphosphoric acid as both the catalyst and solvent. This approach, as described in a Chinese patent, facilitates the condensation of an o-phenylenediamine with an α-amino acid at elevated temperatures (130-200°C), often under a protective nitrogen atmosphere to prevent oxidation. google.com This method is reported to provide good yields and simplifies the reaction setup.

The table below outlines a proposed optimized synthesis for this compound based on this methodology.

| Parameter | Details |

| Starting Materials | 3-methyl-1,2-phenylenediamine, β-alanine |

| Catalyst/Solvent | Mixture of Phosphoric acid and Polyphosphoric acid |

| Reaction Temperature | 130-200 °C |

| Reaction Time | 12-20 hours |

| Atmosphere | Nitrogen |

| Work-up | Neutralization with base, followed by extraction |

| Purification | Crystallization or column chromatography |

Further optimization can be achieved by exploring microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of benzimidazole derivatives. researchgate.net The application of microwave heating to the condensation of 3-methyl-1,2-phenylenediamine and β-alanine could offer a rapid and efficient method for the research-scale production of this compound.

Computational Chemistry and Theoretical Modeling of 2 4 Methyl 1h Benzimidazol 2 Yl Ethanamine and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of molecules. Density Functional Theory (DFT) is a widely used method for investigating the structural and electronic characteristics of benzimidazole (B57391) derivatives. researchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can accurately predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.net These theoretical results can be compared with experimental data from techniques like X-ray diffraction, IR spectroscopy, and NMR to validate the computational models. researchgate.net

Beyond structural prediction, DFT is employed for Frontier Molecular Orbital (FMO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity, kinetic stability, and electron-donating or -accepting capabilities. A smaller HOMO-LUMO gap suggests higher reactivity.

Another important application is the calculation of the Molecular Electrostatic Potential (MEP) map. researchgate.netnih.gov The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This information is crucial for understanding intermolecular interactions, including how a ligand might interact with a biological receptor. researchgate.netnih.gov For instance, studies on 1,2-disubstituted benzimidazole compounds have utilized FMO and MEP analyses to understand their electronic properties in the context of potential anticancer activity. nih.gov

Table 1: Applications of Quantum Chemical Calculations for Benzimidazole Analogues

| Computational Method | Property Calculated | Significance |

|---|---|---|

| DFT (e.g., B3LYP/6-31G**) | Optimized Molecular Geometry | Predicts the 3D structure of the molecule. researchgate.netnih.gov |

| DFT | Vibrational Frequencies | Correlates with experimental IR spectra for structural confirmation. researchgate.net |

| GIAO-DFT | NMR Chemical Shifts (¹H and ¹³C) | Aids in the interpretation of experimental NMR data. researchgate.net |

| FMO Analysis (DFT) | HOMO-LUMO Energies & Gap | Indicates chemical reactivity and kinetic stability. researchgate.netnih.gov |

Molecular Dynamics Simulations

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are used to study the physical movements of atoms and molecules, providing a detailed view of conformational changes and the stability of molecular complexes, such as a ligand bound to a protein. tandfonline.com

For benzimidazole derivatives, MD simulations have been extensively used to assess the stability of ligand-protein complexes predicted by molecular docking. rsc.orgnih.gov A typical simulation runs for a duration of nanoseconds (e.g., 100 ns), during which the trajectory of the complex is analyzed. rsc.org Key metrics like the Root Mean Square Deviation (RMSD) are calculated to evaluate the stability of the complex; lower RMSD values generally indicate greater stability.

MD simulations have been applied to various benzimidazole analogues to:

Confirm Docking Poses: Simulations help validate the binding modes suggested by docking studies by observing the stability of the interactions over time. rsc.org

Analyze Permeability: Atomistic MD simulations have been used to explore the interactions of benzimidazole derivatives with phospholipid bilayers to understand their permeability through cell membranes. mdpi.com

Study Complex Stability: The stability of benzimidazole derivatives complexed with targets such as beta-tubulins, SARS-CoV-2 main protease (Mpro), and cyclooxygenase-2 (COX-2) has been investigated to explain their potential biological activity. rsc.orgnih.gov For example, simulations of benzimidazole-thiazole derivatives complexed with COX-2 supported the findings from molecular docking studies, suggesting their potential as potent inhibitors. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. aegaeum.com This method is crucial for virtual screening and for understanding the specific interactions that drive ligand binding.

Numerous molecular docking studies have been performed on benzimidazole analogues to explore their potential as inhibitors for various biological targets. The process involves preparing the 3D structures of both the ligand and the protein target, often obtained from databases like the Protein Data Bank (PDB). japtronline.com Docking algorithms then calculate the binding affinity, usually expressed as a docking score in kcal/mol, which estimates the strength of the interaction. nih.govnih.gov

Key findings from docking studies on benzimidazole derivatives include:

Anticancer Targets: A 1,2-disubstituted benzimidazole compound showed a strong binding affinity of -6.6 kcal/mol with a lung cancer-associated protein (PDB ID: 1M17). nih.gov Another study documented a benzimidazole derivative (BI-02) binding to beta-tubulins with a binding energy of -8.50 Kcal/mol, suggesting its potential as an anthelmintic agent. nih.gov

Anti-inflammatory Targets: Benzimidazole–thiazole derivatives demonstrated significant docking scores, ranging from −8.485 to −8.927 kcal/mol, against the COX-2 enzyme, indicating a promising interaction. rsc.org

Antimicrobial Targets: Docking studies of novel benzimidazole-1,3,4-thiadiazole derivatives were performed against the DNA gyrase active site to reveal strong interactions, corroborating their observed antimicrobial activity. tandfonline.com Similarly, benzimidazole-1,3,4-oxadiazole derivatives were docked against CYP51, an important fungal enzyme, to assess their binding efficacy. japtronline.com

Table 2: Selected Molecular Docking Results for Benzimidazole Analogues

| Benzimidazole Analogue | Target Protein | Docking Score / Binding Energy | Potential Application |

|---|---|---|---|

| Benzimidazole–thiazole derivative | COX-2 | -8.927 kcal/mol rsc.org | Anti-inflammatory rsc.org |

| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole (BI-02) | Beta-tubulins | -8.50 Kcal/mol nih.gov | Anthelmintic nih.gov |

| 1,2-disubstituted benzimidazole | Lung Cancer Protein (1M17) | -6.6 kcal/mol nih.gov | Anticancer nih.gov |

Predictive Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a significant role in establishing these relationships, often through Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

For benzimidazole analogues, SAR studies have been conducted to guide the design of more potent and selective inhibitors. nih.gov This involves synthesizing a series of related compounds with systematic structural modifications and evaluating their biological activity. Computational tools are then used to analyze these relationships. For example, in the development of dual inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP), researchers synthesized a series of diflapolin derivatives containing a benzimidazole subunit. nih.gov By modifying different parts of the molecule, such as exchanging the benzothiazole core for a benzimidazole and altering substituents on a connected phenyl ring, they could elucidate the structural requirements for dual activity. nih.gov

Predictive modeling in this context can involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups required for biological activity.

QSAR Modeling: Developing mathematical models that correlate physicochemical properties or molecular descriptors of compounds with their activity. mdpi.com These models, often built using machine learning algorithms, can predict the activity of untested compounds. mdpi.com

In Silico ADME Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of analogues, which is crucial for developing drug-like candidates. nih.gov

Through these predictive models, researchers can rationalize observed activities and prioritize the synthesis of new analogues with improved potency and pharmacokinetic profiles. nih.govnih.gov

In Vitro and Mechanistic Biological Investigations of 2 4 Methyl 1h Benzimidazol 2 Yl Ethanamine and Its Derivatives

Antimicrobial and Antiprotozoal Activity Research

Benzimidazole (B57391) derivatives have demonstrated a broad spectrum of activity against various pathogens, including protozoa, bacteria, and fungi. researchgate.net

Studies on Antiprotozoal Efficacy against Parasitic Protozoa (e.g., Trichomonas vaginalis, Giardia intestinalis, Entamoeba histolytica)

A significant body of research has highlighted the potent antiprotozoal effects of benzimidazole derivatives. A series of 19 novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives, featuring substitutions at various positions, were tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. nih.govresearchgate.net The experimental results showed strong activity for all tested compounds, with IC50 values in the nanomolar range, often demonstrating greater potency than metronidazole (B1676534), a standard drug for these infections. nih.govresearchgate.net

Other studies have corroborated the high susceptibility of T. vaginalis and Giardia lamblia (syn. G. intestinalis) to certain benzimidazole derivatives, including mebendazole (B1676124) and flubendazole, which recorded IC50 values as low as 0.005 to 0.16 µg/ml. nih.gov However, the same study noted that little to no activity was observed against Entamoeba histolytica for these specific derivatives. nih.gov In contrast, salts of other benzimidazoles like albendazole (B1665689) and mebendazole have shown efficacy against E. histolytica, G. lamblia, and T. vaginalis. mdpi.com For instance, certain mebendazole salts displayed IC50 values against G. lamblia ranging from 51.31 to 79.62 µM, which was more potent than the metronidazole control in that study (IC50 of 97.63 µM). mdpi.com The activity of 2-phenyl-2H-indazole derivatives has also been evaluated, with some compounds showing exceptional potency against all three protozoa, with IC50 values below 0.050 µM. nih.gov

Antiprotozoal Activity of Benzimidazole Derivatives

This table summarizes the 50% inhibitory concentration (IC50) of various benzimidazole derivatives against common parasitic protozoa.

| Compound Class | Target Protozoan | Reported IC50 Values | Reference |

|---|---|---|---|

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | T. vaginalis, G. intestinalis, E. histolytica | Nanomolar range (more potent than Metronidazole) | nih.govresearchgate.net |

| Mebendazole, Flubendazole | T. vaginalis, G. lamblia | 0.005 - 0.16 µg/ml | nih.gov |

| Mebendazole Salts (M2, M3) | G. lamblia | 51.31 - 79.62 µM | mdpi.com |

| 2-phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | < 0.050 µM | nih.gov |

Evaluation of Antibacterial and Antifungal Activities

The antimicrobial effects of benzimidazole derivatives extend to bacteria and fungi. Studies on N-alkyl and N-acyl derivatives of 2-(4-thiazolyl)-1H-benzimidazole have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans and Aspergillus flavus. researchgate.netnih.gov Some benzoxazole (B165842) derivatives, structurally related to benzimidazoles, were active against S. aureus clinical isolates with MIC90 values of 25-50 µg/ml, but Gram-negative bacteria were generally resistant. nih.gov

Conversely, other modifications to the benzimidazole scaffold have yielded compounds with significant Gram-negative activity. nih.gov For example, a benzoyl-substituted benzimidazole derivative was highly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov Metal complexes of benzimidazole derivatives have also been explored. Silver(I) complexes of certain bis-benzimidazoles demonstrated considerable activity against a panel of bacteria and C. albicans. nih.gov Similarly, gold(III) complexes of substituted benzimidazolyl-phenols showed superior activity against bacteria, while palladium(II) complexes had higher antifungal activity. lew.ro

Antibacterial and Antifungal Activity of Benzimidazole Derivatives

This table presents the minimum inhibitory concentration (MIC) or noted activity of selected benzimidazole derivatives against various bacterial and fungal strains.

| Compound Class | Target Microbe | Activity (MIC) | Reference |

|---|---|---|---|

| Benzoxazole derivatives | Staphylococcus aureus | 25-50 µg/ml (MIC90) | nih.gov |

| Benzoyl-substituted benzimidazole | Escherichia coli | 1 µg/mL | nih.gov |

| N-acyl 2-(4-thiazolyl)-1H-benzimidazole | Candida albicans | Excellent (better than fluconazole) | researchgate.net |

| Au(III) complexes of benzimidazolyl-phenols | Bacteria | Superior activity | lew.ro |

| Pd(II) complexes of benzimidazolyl-phenols | Fungi | Higher activity than ligands | lew.ro |

Mechanistic Insights into Antimicrobial Action (e.g., nitro group reduction via ferredoxin, tubulin polymerization inhibition)

The primary mechanism of action for the antiprotozoal activity of benzimidazoles is the inhibition of tubulin polymerization. nih.gov Microtubules are essential cytoskeletal proteins, and their disruption interferes with cell division, motility, and other vital functions. The microtubule protein beta-tubulin has been identified as the specific target. nih.gov The susceptibility of a parasite to benzimidazoles correlates strongly with the amino acid sequence of its beta-tubulin, where the presence of specific residues like glutamic acid at position 198 and phenylalanine at position 200 are strong predictors of susceptibility. nih.gov

In contrast, the mechanism of action for nitroimidazole drugs like metronidazole, which are often used as comparators in these studies, is different. These compounds are prodrugs that require activation via the reduction of their nitro group. frontiersin.org This process, often mediated by proteins like ferredoxin in anaerobic protozoa, generates cytotoxic nitroso free radicals that damage DNA and other macromolecules, leading to cell death. frontiersin.org The antibacterial action of benzimidazoles can be attributed to their ability to act as competitive inhibitors of purine, which can block the biosynthesis of nucleic acids and proteins in the bacterial cell. nih.gov

Structure-Activity Relationship (SAR) Studies in Antimicrobial Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzimidazole derivatives. Research involving a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazoles involved modifying the scaffold at positions 1, 5, and 6 with groups like hydrogen, methyl, chlorine, ethoxy, or methoxycarbonyl. nih.govresearchgate.net While all 19 synthesized compounds showed strong antiprotozoal activity, these systematic modifications are key to understanding the pharmacophore. nih.govresearchgate.net

In another study on 2-phenyl-2H-indazole derivatives, it was found that the presence of electron-withdrawing groups on the 2-phenyl ring favored the antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis. nih.gov For antibacterial and antifungal activity, the nature and position of substituents on the benzimidazole ring also play a critical role. For instance, N-alkylation and N-acylation of 2-(4-thiazolyl)-1H-benzimidazole were performed to establish clear SAR for antibacterial and antifungal potency. researchgate.net These studies help to identify the key structural features required for potent and selective antimicrobial action.

Anticancer and Antineoplastic Activity Research

The benzimidazole nucleus is a privileged scaffold in the development of anticancer drugs, with research focusing on its ability to modulate key cellular processes involved in cancer cell proliferation and survival. nih.govnih.gov

Modulation of Cellular Processes (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction)

A primary mechanism for the anticancer effect of many benzimidazole derivatives is the inhibition of tubulin polymerization, similar to their antiprotozoal action. nih.govresearchgate.net By binding to tubulin, often at the colchicine (B1669291) binding site, these compounds disrupt microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division. researchgate.netnih.govmdpi.com This interference leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis. nih.gov For example, one study identified a benzimidazole derivative, compound 7n, that inhibited tubulin polymerization with an IC50 of 5.05 µM and caused G2/M arrest in SK-Mel-28 melanoma cells. nih.gov

Inducing apoptosis is a hallmark of effective anticancer agents. researchgate.net Benzimidazole derivatives have been shown to trigger apoptosis through various pathways. Studies have demonstrated that these compounds can cause classic apoptotic morphological changes, such as nuclear condensation and fragmentation. nih.govresearchgate.net Mechanistic investigations have confirmed apoptosis by observing the loss of mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.govnih.gov For instance, a 2-substituted benzimidazole copper(II) complex was found to induce apoptosis in HeLa cells via the intrinsic mitochondrial pathway, evidenced by the up-regulation of caspase-3 and caspase-9. nih.gov Furthermore, certain 2-phenyl-1H-benzimidazole derivatives have been shown to induce apoptosis and activate caspase-3/7 in chronic myeloid leukemia cells that have become resistant to standard therapies like imatinib. nih.gov

Anticancer Activity and Cellular Effects of Benzimidazole Derivatives

This table highlights the cytotoxic activity (IC50) and observed cellular mechanisms of various benzimidazole derivatives in different human cancer cell lines.

| Compound Class/Name | Cancer Cell Line | Activity (IC50) | Observed Cellular Process | Reference |

|---|---|---|---|---|

| Benzimidazole derivative (7n) | SK-Mel-28 (Melanoma) | 2.55 µM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | nih.gov |

| 1H-benzimidazol-2-yl hydrazones (1i, 1j, 1k) | MCF-7 (Breast), AR-230 | Low micromolar (similar to podophyllotoxin) | Tubulin polymerization inhibition | nih.gov |

| 2-substituted benzimidazole copper(II) complex | HeLa (Cervical) | Dose-dependent | Apoptosis induction (via mitochondrial pathway), Caspase-3/9 up-regulation | nih.gov |

| 2-phenyl-1H-benzimidazole derivatives | K562R (Imatinib-resistant CML) | Cytotoxic | Apoptosis induction, Caspase-3/7 activation | nih.gov |

Investigations in Malignant Cell Lines and Comparative Selectivity Studies

Derivatives of the benzimidazole scaffold have been a focal point of anticancer research, demonstrating significant antiproliferative and cytotoxic effects across a diverse range of human cancer cell lines. scispace.comnih.gov These compounds exert their effects through various mechanisms, including the disruption of microtubule function, inhibition of critical enzymes like dihydrofolate reductase (DHFR), and the induction of apoptosis. frontiersin.orgnih.govacs.org

Research into N,2,6-trisubstituted 1H-benzimidazole derivatives has identified compounds with potent cytotoxic activity against several cancer cell lines. nih.govrsc.org For instance, compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl) was found to be effective against HepG2 (liver), MDA-MB-231 (breast), MCF7 (breast), RMS (rhabdomyosarcoma), and C26 (colon) cancer cells, with IC50 values in the low micromolar range. nih.govrsc.org Further studies indicated that DHFR is a promising target for this class of compounds, with compound 4c exhibiting an IC50 of 2.35 μM against this enzyme. rsc.org

Similarly, novel 2-aryl benzimidazole derivatives have shown strong inhibitory effects. One such derivative, compound 4f , demonstrated prominent inhibitory activity against the Siha cervical cancer cell line with an IC50 value of 0.61 μmol/L, a potency greater than that of cisplatin. nih.gov This compound was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis. nih.gov Other studies have highlighted 2-phenylbenzimidazole (B57529) derivatives, with compound 40 showing an IC50 value of 3.55 μg/mL against the MDA-MB-231 breast cancer cell line. rsc.org

Hybrid molecules incorporating benzimidazole and 1,2,3-triazole moieties have also been synthesized and evaluated. frontiersin.orgjchemlett.com Compounds 6i and 10e from one such series exhibited potent antiproliferative effects against the MCF-7 breast cancer cell line with IC50 values of 28 nM and 24 nM, respectively. frontiersin.org Notably, these compounds showed no significant impact on non-tumor MCF-10A cells, suggesting a degree of tumor-cell selectivity. frontiersin.org The antiproliferative activity of these hybrids is linked to their ability to inhibit the epidermal growth factor receptor (EGFR). frontiersin.org

The table below summarizes the in vitro anticancer activity of various benzimidazole derivatives against several human cancer cell lines.

Enzyme and Receptor Interaction Studies

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibition of these enzymes, particularly PDE4, has been a target for treating inflammatory diseases. mdpi.comnih.gov A family of PDE4 inhibitors has been developed based on a 2-substituted-4-methoxybenzimidazole framework. nih.gov These compounds have demonstrated efficacy in in vivo models of inflammatory disease, highlighting the potential of the benzimidazole scaffold in developing novel PDE4 inhibitors. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. AChE inhibitors are a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Several benzimidazole derivatives have been designed and synthesized as potent AChE inhibitors. nih.govresearchgate.net

One study focused on benzimidazole-triazole hybrids, identifying compounds 3d and 3h as potent and selective AChE inhibitors. nih.gov These compounds, featuring a 3,4-dihydroxy substitution on a phenyl ring and a chloro-substitution on the benzimidazole ring, exhibited IC50 values of 31.9 nM and 29.5 nM, respectively, which are comparable to the reference drug donepezil (B133215) (IC50 of 21.8 nM). nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors of AChE. nih.gov

Glucokinase (GK) is a critical enzyme in glucose homeostasis, primarily expressed in the liver and pancreatic β-cells. Allosteric activators of GK are considered a promising therapeutic approach for type 2 diabetes. Research has led to the discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. nih.gov Through systematic modification of a lead compound identified from high-throughput screening, a potent and metabolically stable activator, 16p(R) , was developed. nih.govnih.gov This class of benzimidazole derivatives represents a significant structural diversity from previously reported GK activators and has demonstrated efficacy in lowering glucose levels in animal models. nih.govresearchgate.net

A class of synthetic opioids known as nitazenes, which are characterized by a benzimidazole core, has been shown to possess exceptionally high potency as μ-opioid receptor (μOR) agonists. nih.gov Computational studies, including docking and molecular dynamics simulations, have been employed to investigate the binding modes of these benzimidazole opioids at the μOR. nih.govbiorxiv.org

These studies have proposed three potential binding modes where the benzimidazole group extends into different subpockets (SP1, SP2, or SP3) of the receptor. nih.govbiorxiv.org For etonitazene and related analogues, simulations suggest a preference for the SP2-binding mode. nih.govresearchgate.net The interaction is complex, involving a potential π-hole interaction between the nitro group present on some nitazenes and the conserved Tyr75 residue of the receptor, in addition to water-mediated hydrogen bonds. nih.gov This research provides molecular-level insights into how these potent synthetic opioids recognize and activate the μ-opioid receptor. biorxiv.orgresearchgate.net

Antioxidant Activity Research

Benzimidazole derivatives have been widely investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.netimist.ma Various in vitro assays have confirmed the antioxidant potential of different classes of benzimidazole derivatives.

Studies on 2-arylbenzimidazoles using DPPH (1,1-diphenyl-2-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests have shown that antioxidant capacity is strongly related to the number and position of hydroxyl groups on the 2-aryl substituent. unife.itbas.bg Derivatives with two or three hydroxyl groups on the aryl ring generally exhibit the best activity. unife.it

Other research on imines containing 1H-benzimidazoles evaluated their ability to inhibit lipid peroxidation (LPO) in rat liver microsomes. nih.gov One derivative, bearing a p-bromophenyl substituent at the second position of the benzimidazole ring, showed 57% inhibition of LPO, which was comparable to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov Similarly, bis-amidine derivatives of benzimidazole have demonstrated good radical scavenging activity in the DPPH assay, with some compounds showing excellent antioxidant effects. semanticscholar.org

The table below summarizes the findings from various antioxidant activity studies on benzimidazole derivatives.

Radical Scavenging Assays and Mechanisms

Benzimidazole derivatives have been the subject of various antioxidant studies to assess their ability to scavenge free radicals. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a commonly used method to evaluate this activity. For instance, the antioxidant potential of 2-methyl-1H-benzimidazole, a related compound, was determined using the DPPH free radical scavenging method. This compound demonstrated moderate antioxidant activity with an IC50 value of 144.84 µg/ml. banglajol.info In comparison, 1H-benzimidazol-2-ylmethanol showed milder antioxidant activity, with an IC50 value of 400.42 µg/ml. banglajol.info

Another study on a series of benzimidazole derivatives reported IC50 values for DPPH scavenging activity. Specifically, 2-(1H-benzimidazol-2-yl)phenol, 2-p-tolyl-1H-benzimidazole, and 2-(4-methoxyphenyl)-1H-benzimidazole showed IC50 values of 1974, 773, and 800 µM, respectively. researchgate.net The mechanism behind the radical scavenging activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of phenolic hydroxyl groups or other electron-donating substituents on the benzimidazole scaffold can enhance this activity.

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay is another method used to evaluate antioxidant capacity. Studies on certain derivatives have shown excellent potency in both ABTS and DPPH radical scavenging assays when compared to standard antioxidants like ascorbic acid. rsc.org

Table 1: DPPH Radical Scavenging Activity of Benzimidazole Derivatives

| Compound | IC50 Value (µg/ml) | IC50 Value (µM) |

|---|---|---|

| 2-methyl-1H-benzimidazole | 144.84 banglajol.info | |

| 1H-benzimidazol-2-ylmethanol | 400.42 banglajol.info | |

| 2-(1H-benzimidazol-2-yl)phenol | 1974 researchgate.net | |

| 2-p-tolyl-1H-benzimidazole | 773 researchgate.net |

Enzyme Inhibition Studies (e.g., EROD activity)

The inhibitory effects of benzimidazole derivatives on various enzymes have been investigated to understand their mechanism of action. One area of focus has been the ethoxyresorufin-O-deethylase (EROD) activity, which is a measure of the catalytic activity of cytochrome P450 1A (CYP1A). nih.govnih.gov EROD activity is a biomarker used to assess the exposure of organisms to certain environmental contaminants. nih.govresearchgate.net

In a study investigating the in vitro antioxidant properties of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives, their effects on rat liver microsomal EROD activity were determined. The results indicated that almost all the synthesized compounds displayed slight inhibitory activity on EROD, ranging from 2% to 20%. nih.gov The most active compound in this series, which had a p-bromophenyl substituent, showed a 57% inhibition of lipid peroxidation but did not exhibit marked inhibition of EROD activity. nih.gov This suggests that the antioxidant and enzyme-inhibiting activities of these derivatives may not be directly correlated.

The mechanism of EROD inhibition can be competitive, where the compound binds to the active site of the enzyme, preventing the substrate from binding. nih.gov The structure of the benzimidazole derivative, including the nature and position of substituents, plays a crucial role in its enzyme inhibitory potential.

Table 2: EROD Inhibitory Activity of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide Derivatives

| Compound Series | EROD Inhibition Range (%) |

|---|

Anti-inflammatory and Analgesic Properties Research

Several studies have highlighted the potential of benzimidazole derivatives as anti-inflammatory and analgesic agents. A series of 2-methylaminobenzimidazole derivatives were synthesized and screened for these activities. nih.gov In the acetic acid-induced writhing test in mice, a model for peripheral analgesia, some of these compounds showed potent analgesic effects. For instance, one derivative exhibited 89% inhibition of writhing at a dose of 100 mg/kg. nih.gov In the carrageenan-induced paw edema model in rats, a test for anti-inflammatory activity, another derivative demonstrated 100% inhibition of edema at the same dose, which was comparable to the standard drug nimesulide. nih.gov

Another study on mono- and di-substituted benzimidazoles also revealed promising anti-inflammatory and analgesic properties. banglajol.info In the carrageenan-induced paw edema test, two compounds showed significant inhibition of paw edema, with values of 87.72% and 85.96%, respectively, compared to the standard drug aceclofenac (B1665411) (92.98% inhibition). banglajol.info For peripheral analgesic activity, these compounds demonstrated writhing inhibition of 79.66% and 83.05% at a 50 mg/kg dose. banglajol.info

The anti-inflammatory mechanism of these compounds may involve the inhibition of inflammatory mediators. For example, some derivatives have shown potent in-vitro anti-inflammatory response by inhibiting protein denaturation. researchgate.net

Table 3: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives

| Compound/Derivative | Test Model | Activity |

|---|---|---|

| 2-methylaminobenzimidazole derivative (Compound 7) | Acetic acid-induced writhing (mice) | 89% inhibition at 100 mg/kg nih.gov |

| 2-methylaminobenzimidazole derivative (Compound 2) | Carrageenan-induced paw edema (rats) | 100% inhibition at 100 mg/kg nih.gov |

| 2–(4–(benzyloxy) phenyl)–4–methyl–1H–benzimidazole | Carrageenan-induced paw edema (rats) | 87.72% inhibition banglajol.info |

| 1-(4-(benzyloxy) benzyl)-2-(4-(benzyloxy) phenyl)-4-methyl-1H-benzimidazole | Carrageenan-induced paw edema (rats) | 85.96% inhibition banglajol.info |

| 2–(4–(benzyloxy) phenyl)–4–methyl–1H–benzimidazole | Acetic acid-induced writhing (mice) | 79.66% inhibition at 50 mg/kg banglajol.info |

Anticonvulsant and Antiviral Activity Studies

The benzimidazole scaffold is recognized for its potential in developing anticonvulsant and antiviral agents. While direct studies on 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine are limited, research on related structures provides insights into these activities.

The anticonvulsant properties of imidazole (B134444) derivatives, which share a core heterocyclic ring with benzimidazoles, have been investigated. For example, 2,4(1H)-diarylimidazoles have been tested in rodent seizure models. nih.govnih.gov Some of these compounds showed significant anticonvulsant activity in the maximal electroshock seizure (MES) test, which is a model for generalized tonic-clonic seizures. nih.gov The mechanism of action for many anticonvulsants involves the inhibition of sodium channels, and some of these active imidazole derivatives were shown to inhibit hNaV1.2 sodium channels. nih.govnih.gov

The broad biological activity of the benzimidazole nucleus includes antiviral properties. banglajol.info Although specific antiviral studies on this compound were not identified in the provided context, the general potential of this chemical class is noted in the literature.

Table 4: Anticonvulsant Activity of Diarylimidazole Derivatives in the MES Model

| Compound | ED50 (mg/kg) |

|---|---|

| Compound 10 | 61.7 nih.gov |

| Compound 13 | 46.8 nih.gov |

| Compound 17 | 129.5 nih.gov |

Advanced Research Applications and Methodological Approaches for 2 4 Methyl 1h Benzimidazol 2 Yl Ethanamine in Scientific Studies

Utilization as Analytical Reference Standards

In analytical chemistry, reference standards are crucial for the development, validation, and quality control of analytical methods. A reference standard is a highly purified compound used as a measurement base. While 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine is not as commonly cited as some other benzimidazole-based drugs, its stable structure and amenability to high-purity synthesis make it suitable for use as an analytical reference standard.

Its primary functions in this capacity include:

Method Development: Establishing retention times in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Qualitative Identification: Confirming the identity of the compound in unknown samples by comparing spectroscopic and chromatographic data.

Quantitative Analysis: Creating calibration curves to determine the concentration of the analyte in various matrices.

The availability of well-characterized this compound and its derivatives from chemical suppliers, often with specified purity levels (e.g., 95%), underpins its role in ensuring the accuracy and reliability of analytical measurements in research and forensic applications. sigmaaldrich.com

Role as Building Blocks in Organic Synthesis

In the field of organic synthesis, "building blocks" are relatively simple molecules that can be readily incorporated into the synthesis of more complex structures. This compound serves as a valuable building block due to its reactive primary amine and the versatile benzimidazole (B57391) core. The benzimidazole moiety itself is an important heterocyclic template in drug discovery and materials science. mdpi.com

The ethylamine (B1201723) side chain provides a key reaction site for various chemical transformations:

Amide and Sulfonamide Formation: The primary amine can react with carboxylic acids, acyl chlorides, or sulfonyl chlorides to form a wide range of amide and sulfonamide derivatives. This approach is commonly used to link the benzimidazole core to other pharmacophores or functional groups to explore structure-activity relationships.

Imine Synthesis: Condensation with aldehydes and ketones yields Schiff bases (imines), which are important intermediates for synthesizing other heterocyclic systems or can act as ligands themselves. mdpi.com

N-Alkylation: The amine can be alkylated to introduce further diversity into the molecular structure.

Researchers have utilized similar benzimidazole scaffolds as starting materials to synthesize novel compounds with potential therapeutic activities, including anti-HCV agents. ijrpc.com The ability to functionalize the ethylamine group makes this compound a versatile precursor for creating libraries of new chemical entities for biological screening.

Applications as Ligands in Coordination Chemistry Research

The study of coordination compounds, which consist of a central metal ion bonded to surrounding molecules or ions known as ligands, is a fundamental area of inorganic chemistry. Benzimidazole derivatives, including this compound, are effective ligands due to the presence of multiple nitrogen donor atoms. nih.gov

The key features of this compound as a ligand are:

Chelation: The molecule can act as a bidentate or tridentate chelating ligand. It can coordinate to a metal center using the lone pair of electrons on the imine nitrogen of the benzimidazole ring and the nitrogen of the ethylamine side chain. This chelation effect leads to the formation of stable, cyclic metal complexes. mdpi.com

Versatility: It can form stable complexes with a wide variety of transition metals, including copper (II), zinc (II), cobalt (II), nickel (II), and iron (III). nih.govrsc.org The properties of the resulting metal complex, such as its geometry, electronic structure, and reactivity, are influenced by both the metal ion and the ligand structure.

Research has shown that metal complexes of benzimidazole-derived ligands can exhibit enhanced biological activities compared to the free ligands. nih.govrsc.org The coordination of the metal can influence factors like solubility and the ability to interact with biological targets. Studies on similar benzimidazole ligands have demonstrated the formation of various coordination geometries, including octahedral and distorted trigonal-bipyramidal structures, depending on the metal and other co-ligands present. nih.gov

Methodological Advancements in Chromatographic and Spectroscopic Analysis

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of advanced chromatographic and spectroscopic techniques. These methods are essential for characterizing newly synthesized compounds and for their detection in various samples. amazonaws.comipinnovative.com

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure. The proton NMR spectrum provides information about the chemical environment of hydrogen atoms, while the carbon NMR spectrum reveals the types of carbon atoms present. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups within the molecule. Characteristic absorption bands confirm the presence of N-H bonds (from the amine and imidazole), C=N bonds of the imidazole (B134444) ring, and aromatic C-H and C=C bonds. mdpi.comnih.gov

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features. ijrpc.comnih.gov

Chromatographic Techniques:

Thin Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. ipinnovative.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the purification and quantitative analysis of benzimidazole derivatives.

The data gathered from these analytical methods are collectively used to confirm the identity, structure, and purity of this compound and related compounds. nih.gov

Table 1: Representative Spectroscopic Data for Benzimidazole Derivatives This table provides typical ranges and assignments based on data for structurally similar benzimidazole compounds.

Click to view data

| Technique | Vibration/Chemical Shift | Typical Range/Value | Assignment |

| FT-IR | ν(N-H) | 3450 - 3100 cm⁻¹ | Imidazole and Amine N-H stretching |

| ν(C=N) | 1640 - 1600 cm⁻¹ | Imine stretching in the imidazole ring | |

| ν(C=C) | 1590 - 1450 cm⁻¹ | Aromatic ring stretching | |

| ν(C-N) | 1340 - 1260 cm⁻¹ | C-N stretching | |

| ¹H-NMR | δ (ppm) | 7.8 - 7.1 | Aromatic protons (Ar-H) |

| δ (ppm) | ~12.0 | Imidazole N-H proton (broad singlet) | |

| δ (ppm) | 3.5 - 2.8 | Methylene protons (-CH₂-CH₂-) | |

| δ (ppm) | ~2.4 | Methyl protons (Ar-CH₃) | |

| ¹³C-NMR | δ (ppm) | 155 - 150 | C2 carbon of benzimidazole |

| δ (ppm) | 143 - 110 | Aromatic carbons | |

| δ (ppm) | ~40 | Methylene carbons (-CH₂-CH₂-) | |

| δ (ppm) | ~17 | Methyl carbon (Ar-CH₃) |

Emerging Research Frontiers and Future Directions for 2 4 Methyl 1h Benzimidazol 2 Yl Ethanamine Based Chemical Biology

Rational Design and Synthesis of Novel Derivatives for Targeted Research

The versatility of the benzimidazole (B57391) core allows for extensive functionalization, enabling the rational design of novel derivatives with tailored biological activities. researchgate.net The synthesis process often begins with the condensation reaction between an o-phenylenediamine (B120857), in this case, 3,4-diaminotoluene (B134574), and a dicarboxylic acid or its derivative to form the core benzimidazole ring structure. banglajol.info Subsequent modifications can be strategically introduced to enhance potency, selectivity, and pharmacokinetic properties.

Key strategies in the rational design of derivatives include:

Substitution on the Benzene (B151609) Ring: The methyl group at position 4 of 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine can be replaced with other functional groups (e.g., halogens, nitro groups, alkoxy groups) to modulate electronic properties and steric interactions with biological targets.

Modification of the Ethanamine Side Chain: The aminoethyl group at position 2 is a frequent point of modification. It can be elongated, branched, or incorporated into larger cyclic structures. For instance, derivatives have been created by reacting the core structure with various aldehydes or chloroacetic acid to form hybrids with other pharmacophores like pyrazoles. researchgate.net

Bioisosterism: This approach involves replacing a functional group with another that has similar physical and chemical properties. For example, the amide linkages in some benzamide (B126) derivatives have been replaced with 1,2,4-oxadiazole (B8745197) rings to create novel compounds with potentially improved biological activity and metabolic stability. nih.govmdpi.com

A general synthetic scheme for producing benzimidazole derivatives involves the reaction of o-phenylenediamine with carboxylic acids, which is a common and adaptable method. banglajol.info For example, new benzimidazole-triazole hybrids have been designed and synthesized as multi-target inhibitors for cancer therapy. tandfonline.com Similarly, the reaction of 2-chloromethyl-1H-benzimidazole precursors with various nucleophiles has yielded a wide range of derivatives with significant antimicrobial activity. researchgate.net

| Derivative Class | Synthetic Precursors | Targeted Activity | Reference |

|---|---|---|---|

| Benzimidazole-Triazole Hybrids | Substituted benzimidazoles, Triazole moieties | Anticancer (EGFR, VEGFR-2, Topo II inhibition) | tandfonline.com |

| Benzimidazole-Pyrazole Hybrids | Benzimidazole hydrazide, Chalcones | Enzyme Inhibition (H+/K+ ATPase, CA II) | researchgate.net |

| 2-Substituted-1H-benzimidazoles | o-phenylenediamine, various carboxylic acids | Antimicrobial, Antioxidant | banglajol.inforesearchgate.net |

| Hydrazone Derivatives | 1H-benzimidazole-2-yl-hydrazine, Benzaldehydes | Antiparasitic, Antioxidant | nih.gov |

Advanced Mechanistic Elucidation of Biological Activities in Complex Systems

Understanding the precise mechanism of action is crucial for the development of effective therapeutic agents. Benzimidazole derivatives exert their biological effects through diverse pathways. Advanced techniques are being employed to unravel these mechanisms at a molecular level.

Enzyme Inhibition: Many benzimidazole compounds function by inhibiting key enzymes. For example, certain derivatives act as potent urease inhibitors, with activities significantly higher than standard inhibitors like thiourea (B124793). nih.gov Others have been identified as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II (Topo II), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR). tandfonline.com

Disruption of Microbial Processes: In antimicrobial applications, benzimidazoles can interfere with essential microbial pathways. These include the inhibition of nucleic acid or protein synthesis, disruption of cell wall formation, and interference with microbial cell membrane integrity. researchgate.net

Antiproliferative Mechanisms: In cancer research, benzimidazole derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death). For instance, a novel derivative, compound 1u, was found to suppress the expression of the c-Myc oncogene and cause G1/G0 phase arrest and apoptosis in cancer cells. nih.gov

Antioxidant Activity: Some derivatives, particularly those incorporating hydrazone moieties with hydroxyl groups, exhibit potent radical-scavenging activity. nih.gov The mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SPLET), depending on the solvent environment. nih.gov

The elucidation of these mechanisms often involves a combination of in vitro enzymatic assays, cell-based assays to monitor cellular processes, and biophysical techniques to study drug-target interactions.

Integration of Computational and Experimental Approaches for Discovery and Optimization

The synergy between computational modeling and experimental validation has become a powerful paradigm in modern drug discovery, accelerating the identification and optimization of lead compounds.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand the binding modes of benzimidazole derivatives in the active sites of enzymes like urease, EGFR, and VEGFR-2. tandfonline.comnih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time. These simulations are used to assess the stability of predicted binding poses and to calculate binding free energies, which can help in ranking the potency of different derivatives. nih.gov For example, MD simulations have been used to explore the binding mechanisms of benzimidazole-based inhibitors with fibroblast growth factor receptors (FGFR1 and FGFR4). nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. While not explicitly detailed in the provided context, this is a common computational approach used in the optimization of benzimidazole scaffolds.

In Silico Screening: Computational methods allow for the virtual screening of large libraries of compounds to identify potential hits before committing to laboratory synthesis. This approach was instrumental in discovering potent p300 bromodomain inhibitors based on a benzimidazole scaffold. nih.gov

These computational predictions are then validated through experimental work. Synthesized compounds are tested in vitro for their biological activity (e.g., measuring IC50 values against a target enzyme or cell line), and the results are used to refine the computational models in an iterative cycle of design, synthesis, and testing. tandfonline.comnih.govnih.gov

| Computational Method | Application | Experimental Validation | Reference |

|---|---|---|---|

| Molecular Docking | Investigate binding modes of urease inhibitors. | In vitro urease inhibition assay (IC50 determination). | nih.gov |

| Molecular Docking | Study interactions with EGFR, VEGFR-2, and Topo II. | Enzyme inhibition assays and cytotoxicity assays against cancer cell lines. | tandfonline.com |

| MD Simulations, Binding Free Energy Calculations | Explore binding selectivity of inhibitors for FGFR1 vs. FGFR4. | Comparison with experimentally determined IC50 values. | nih.gov |

| DFT Calculations | Estimate reaction enthalpies to determine preferred antioxidant mechanism. | In vitro radical scavenging assays (DPPH, ABTS). | nih.gov |

Exploration of New Biological Targets and Pathways for Benzimidazole-based Compounds

While benzimidazoles are known to interact with a range of established targets, ongoing research is focused on identifying novel biological targets and pathways to address unmet medical needs. The structural plasticity of the benzimidazole scaffold makes it an ideal starting point for exploring new therapeutic areas.

Epigenetic Targets: The discovery of benzimidazole derivatives as potent inhibitors of the p300 bromodomain highlights the potential of this scaffold in targeting epigenetic regulators. nih.gov The p300 protein is a histone acetyltransferase involved in regulating gene expression, and its dysregulation is linked to cancer. This opens up a new avenue for developing epigenetic drugs. nih.gov

Multi-Target Inhibitors: A significant trend in cancer therapy is the development of drugs that can hit multiple targets simultaneously. Benzimidazole-triazole hybrids have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topo II, which are all implicated in cancer growth and angiogenesis. tandfonline.com This approach can lead to enhanced therapeutic efficacy and a lower likelihood of drug resistance.

Protein Kinase Inhibitors: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently mutated in cancer. The fibroblast growth factor receptor (FGFR) family of tyrosine kinases is a promising target, and benzimidazole-based compounds are being actively investigated as selective FGFR inhibitors. nih.gov

Antiparasitic Targets: Beyond traditional antibacterial and antifungal applications, new benzimidazole derivatives are being evaluated against various protozoa. For instance, novel hybrids have shown high activity against parasites like Trichinella spiralis, suggesting that tubulin polymerization in these organisms remains a viable and important target. nih.govresearchgate.net

The exploration of new targets is often guided by high-throughput screening, proteomic studies, and a deeper understanding of disease biology. As new potential targets are identified, the rational design and computational tools discussed previously will be instrumental in developing novel benzimidazole-based compounds to modulate their activity.

Q & A

Basic: What are the standard methods for synthesizing 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves condensation of 4-methyl-1H-benzimidazole-2-carbaldehyde with ethane-1,2-diamine under reductive amination conditions. Key parameters include:

- Catalyst Selection : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts for efficient reduction .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while temperature control (60–80°C) minimizes side reactions .

- Yield Improvement : Purification via column chromatography (silica gel, methanol/dichloromethane eluent) and monitoring by TLC can isolate the product efficiently .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm) and amine group signals (δ 1.8–2.5 ppm) .

- IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 190.121) .

Advanced : For structural ambiguity, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming tautomeric forms .

Advanced: How to resolve contradictions in spectroscopic data during structural analysis?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and X-ray data. For example, discrepancies in NH proton signals may arise from tautomerism; crystallography can confirm the dominant form .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict NMR shifts and compare with experimental data to identify outliers .

- Dynamic NMR : At variable temperatures, observe coalescence of split signals to assess rotational barriers in the ethanamine moiety .

Advanced: What mechanistic insights exist regarding its biological activity as an enzyme inhibitor?

Methodological Answer:

- Enzyme Binding Studies : Use fluorescence quenching assays to measure binding affinity (e.g., with tryptophan residues in target enzymes like kinases). The methyl-benzimidazole group facilitates π-π stacking, while the ethanamine tail hydrogen-bonds to active sites .

- Molecular Docking : Tools like AutoDock Vina simulate interactions with receptors (e.g., adenosine A2A receptor), highlighting steric and electronic complementarity .

- Mutagenesis : Replace key residues (e.g., Asp80 in target enzymes) to validate binding hypotheses via IC50 shifts .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure .

- Spill Management : Neutralize acidic residues (if HCl salt) with sodium bicarbonate, followed by adsorption via vermiculite .

- Storage : Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced: How does structural modification (e.g., halogenation) alter its pharmacological profile compared to analogs?

Methodological Answer:

- Comparative SAR : Replace the methyl group with halogens (e.g., bromine at the 6-position) to enhance lipophilicity and blood-brain barrier penetration. Assay cytotoxicity via MTT tests on HEK293 cells .

- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to modulate electron density, affecting redox activity in enzymatic assays .

- Pharmacokinetics : Compare bioavailability in murine models using LC-MS plasma analysis .

Advanced: How to assess its stability under varying pH and temperature conditions?

Methodological Answer:

- Degradation Kinetics : Use HPLC to monitor decomposition rates at pH 2–12 (simulated gastric/intestinal fluids). First-order kinetics typically apply, with Arrhenius plots (25–60°C) predicting shelf life .

- Oxidative Stability : Expose to H2O2 or cytochrome P450 enzymes (e.g., CYP3A4) and track by LC-MS/MS .

Advanced: What crystallographic strategies improve structure determination of its metal complexes?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data on small crystals (<0.1 mm) .

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned datasets and restraints for disordered ethanamine groups .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds in hydrochloride salts) using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.